molecular formula C21H21N3O2S B2494391 3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888441-09-6

3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2494391
CAS No.: 888441-09-6
M. Wt: 379.48
InChI Key: BDAJCXBTRWMPEJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indol-4-one class, characterized by a fused heterocyclic core. Key structural features include:

  • Position 3: A 2-methoxyethyl group (–CH2CH2OCH3), which enhances solubility due to its polar ether moiety.

The combination of these substituents balances hydrophilicity and lipophilicity, making it a candidate for drug development, particularly in targeting enzymes or receptors requiring hydrophobic binding pockets with solvent-accessible regions .

Properties

IUPAC Name

3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-7-9-15(10-8-14)13-27-21-23-18-16-5-3-4-6-17(16)22-19(18)20(25)24(21)11-12-26-2/h3-10,22H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAJCXBTRWMPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound belonging to the class of pyrimidoindoles. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is essential for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N3O2SC_{21}H_{21}N_{3}O_{2}S. Its structure features a pyrimidoindole core with various substituents that may influence its biological activities. The presence of a methoxyethyl group and a methylphenyl sulfanyl moiety contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC21H21N3O2S
IUPAC Name3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
CAS Number888441-09-6

Antimicrobial Activity

Research indicates that compounds similar to 3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one exhibit significant antimicrobial properties. For instance, studies on thieno[2,3-d]pyrimidin-4-ones have shown that modifications in their structure can lead to varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest that structural features like the sulfanyl group play a crucial role in enhancing antimicrobial efficacy .

Anticancer Potential

The compound’s structural characteristics also position it as a candidate for anticancer research. Pyrimidoindoles have been investigated for their ability to inhibit cancer cell proliferation. For example, similar compounds have demonstrated activity against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The specific mechanisms by which 3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one exerts its effects remain to be fully elucidated but may involve interaction with key cellular pathways.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is emerging evidence suggesting that compounds within this class may exhibit anti-inflammatory properties. The presence of specific functional groups can modulate inflammatory pathways, potentially leading to reduced cytokine production and inflammation . Further studies are required to confirm these effects specifically for the compound .

Case Studies

  • Antimicrobial Efficacy : A study on related pyrimidine derivatives found that compounds with similar sulfanyl substitutions showed promising results against strains such as Escherichia coli and Staphylococcus aureus. The best-performing compounds had MIC values significantly lower than standard antibiotics .
  • Cancer Cell Line Studies : In vitro assays demonstrated that pyrimidoindoles could inhibit the growth of human cancer cell lines (e.g., HeLa and MCF-7). The mechanisms involved apoptosis induction through caspase activation .

Comparison with Similar Compounds

Key Observations:

Methoxy/ethoxy groups () improve solubility, while alkyl chains () offer intermediate lipophilicity.

Structural Flexibility :

  • Piperidine/pyrrolidine-containing analogs () introduce conformational rigidity, which may enhance target specificity.
  • Bulky substituents (e.g., phenacyl in ) may sterically hinder binding but improve receptor affinity in hydrophobic pockets.

Metabolic Considerations :

  • The 2-methoxyethyl group in the target compound is less prone to oxidative metabolism compared to benzyl or phenacyl groups .
  • Fluorinated analogs () exhibit enhanced metabolic stability due to C–F bond strength.

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